molecular formula C19H24N4O4S B2876603 N-(4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide CAS No. 923245-82-3

N-(4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide

Cat. No. B2876603
CAS RN: 923245-82-3
M. Wt: 404.49
InChI Key: KZEVNQWSUKDKNJ-UHFFFAOYSA-N
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Description

The compound “N-(4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide” is a complex organic molecule that contains several functional groups, including a furan ring, a piperazine ring, a thiazole ring, and an amide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings and functional groups. The furan, piperazine, and thiazole rings would contribute to the rigidity of the molecule, while the amide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the furan ring is aromatic and relatively stable, but can be reactive under certain conditions. The piperazine ring can act as a bidentate ligand, binding to metal ions. The thiazole ring is also aromatic and relatively stable, but can participate in reactions at the sulfur and nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heterocyclic rings could increase its stability and rigidity. The amide group could allow for hydrogen bonding, potentially increasing its solubility in polar solvents .

Scientific Research Applications

Antibacterial Activity

The furan ring present in the compound is known for its antibacterial properties. Research has shown that derivatives of furan, like the one , can be synthesized and evaluated for their efficacy against drug-resistant bacterial strains. This compound could potentially be used in the development of new antibacterial agents, especially against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA .

Anti-Tubercular Agents

The structure of this compound suggests potential use as an anti-tubercular agent. Similar compounds have been designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). Given the urgent need for new and effective anti-TB drugs, this compound could be a valuable addition to the arsenal against TB, especially multidrug-resistant and extensively drug-resistant strains .

Pharmacokinetic Optimization

Compounds with a furan ring, such as this one, can improve pharmacokinetic characteristics of lead molecules. They are used to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules. This makes them crucial in the development of new drugs with enhanced absorption and efficacy .

Molecular Docking Studies

The compound’s structure allows it to be used in molecular docking studies to predict the interaction and affinity towards biological targets. This is essential in the drug discovery process, where the compound can be computationally evaluated for its potential as a drug candidate before synthesis and biological testing .

Cytotoxicity Evaluation

In the development of new pharmaceuticals, evaluating the cytotoxicity of compounds is critical. This compound, due to its structural features, can be assessed for its toxicity on human cells, such as HEK-293 (human embryonic kidney) cells. Non-toxic compounds are more likely to be safe for further development into therapeutic agents .

Synthesis of Novel Chemotherapeutic Agents

The incorporation of the furan nucleus, as seen in this compound, is an important synthetic strategy in drug discovery. It has high therapeutic properties and has been used to synthesize a large number of novel chemotherapeutic agents. These agents can act on various targets or receptors in the body, potentially leading to new treatments for a variety of diseases .

Future Directions

The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. Potential applications could be in the field of medicinal chemistry, where it could serve as a lead compound for the development of new drugs .

properties

IUPAC Name

N-[4-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-19(2,3)17(26)21-18-20-13(12-28-18)11-15(24)22-6-8-23(9-7-22)16(25)14-5-4-10-27-14/h4-5,10,12H,6-9,11H2,1-3H3,(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEVNQWSUKDKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide

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